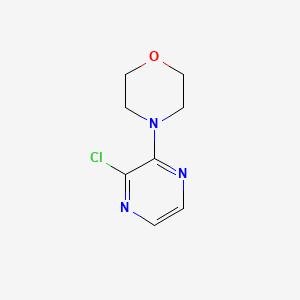![molecular formula C8H6BrNS B1288503 2-溴-4-甲基苯并[D]噻唑 CAS No. 73443-76-2](/img/structure/B1288503.png)
2-溴-4-甲基苯并[D]噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methylbenzo[D]thiazole is a heterocyclic compound with the molecular formula C8H6BrNS. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the benzothiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .
科学研究应用
2-Bromo-4-methylbenzo[D]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the normal functioning of cells .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects depending on their specific biological activity .
生化分析
Biochemical Properties
2-Bromo-4-methylbenzo[D]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 2-Bromo-4-methylbenzo[D]thiazole interacts with bacterial lipids, disrupting their biosynthesis and exhibiting antimicrobial properties .
Cellular Effects
The effects of 2-Bromo-4-methylbenzo[D]thiazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAO-B can alter neurotransmitter levels, affecting neuronal signaling and potentially offering neuroprotective benefits . Moreover, its antimicrobial activity can lead to the disruption of bacterial cell membranes, ultimately causing cell death .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methylbenzo[D]thiazole exerts its effects through various mechanisms. Its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This binding interaction is crucial for its potential therapeutic effects on neurological disorders. Additionally, its antimicrobial action is attributed to its ability to interfere with bacterial lipid biosynthesis, leading to membrane disruption and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylbenzo[D]thiazole have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at low temperatures . Its long-term effects on cellular function, particularly in in vitro studies, indicate that prolonged exposure can lead to significant changes in cell viability and function . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylbenzo[D]thiazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and antimicrobial effects without significant toxicity . At higher doses, toxic effects such as cellular damage and adverse behavioral changes have been observed . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Bromo-4-methylbenzo[D]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion . This metabolic process involves enzymes such as cytochrome P450, which play a crucial role in the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methylbenzo[D]thiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylbenzo[D]thiazole is critical for its activity and function. The compound is known to localize in the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins and enzymes, further contributing to its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylbenzo[D]thiazole typically involves the bromination of 4-methylbenzo[D]thiazole. One common method includes the reaction of 4-methylbenzo[D]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 2-Bromo-4-methylbenzo[D]thiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions: 2-Bromo-4-methylbenzo[D]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylbenzo[D]thiazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is 4-methylbenzo[D]thiazole.
相似化合物的比较
- 2-Bromobenzothiazole
- 4-Methylbenzothiazole
- 2-Methylbenzothiazole
Comparison: 2-Bromo-4-methylbenzo[D]thiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring. This dual substitution imparts distinct chemical and biological properties compared to its analog
属性
IUPAC Name |
2-bromo-4-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBIDZHRJCRSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608810 |
Source


|
| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73443-76-2 |
Source


|
| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


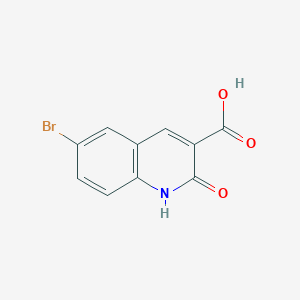

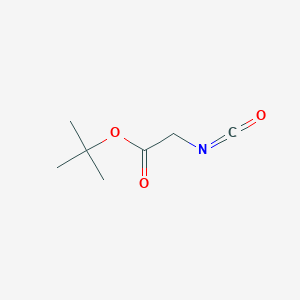
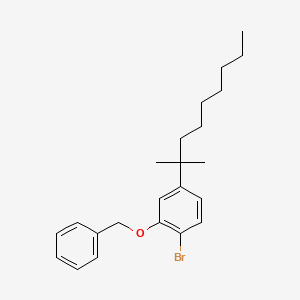


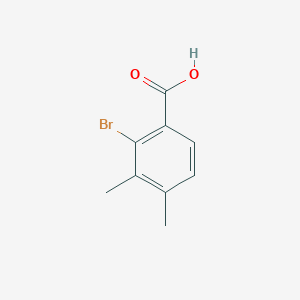
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)

